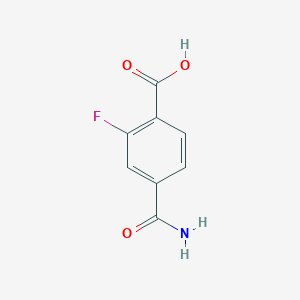

4-Carbamoyl-2-fluorobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

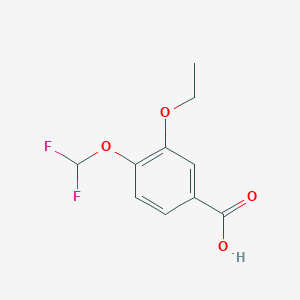

4-Carbamoyl-2-fluorobenzoic acid is a compound that is structurally related to 4-fluorobenzoic acid, with the addition of a carbamoyl functional group. This compound is of interest due to its potential biological activity and its use in the synthesis of various pharmaceutical agents.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, compounds with hypoglycemic activity, such as enantiomers of 4-N-[1-(5-Fluoro-2-methoxyphenyl)ethyl]carbamoylmethylbenzoic acid, have been synthesized and shown to act at the same receptor as hypoglycemic sulfonylureas and sulfonylaminopyrimidines . Additionally, the synthesis of 2-[(4-[18F]Fluorobenzoyloxy)methyl]-1,4-naphthalenedione from 4-[18F]fluorobenzoic acid using dicyclohexyl carbodiimide as a coupling agent has been reported, indicating the potential for 4-fluorobenzoic acid derivatives in medical imaging .

Molecular Structure Analysis

The molecular structure of related fluorobenzoic acid derivatives has been characterized using X-ray diffraction. For example, the single-crystal structure of acridine 4-fluorobenzoic acid and 9-aminoacridinium 4-fluorobenzoate monohydrate has been determined, providing insight into the intermolecular interactions, particularly those involving fluorine atoms . This structural information is crucial for understanding the properties and reactivity of 4-carbamoyl-2-fluorobenzoic acid.

Chemical Reactions Analysis

The reactivity of 4-fluorobenzoic acid derivatives has been explored in the context of forming co-crystals and salts with heteroaromatic nitrogenous bases . The formation of these structures is indicative of the potential chemical reactions that 4-carbamoyl-2-fluorobenzoic acid may undergo, such as salt formation or co-crystallization with other compounds, which could be relevant for its application in pharmaceutical formulations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluorobenzoic acid derivatives have been studied, particularly in the context of their photoluminescent properties. Lanthanide complexes with 4-fluorobenzoic acid have been synthesized and shown to exhibit strong luminescence under ultraviolet excitation, suggesting that the carbamoyl derivative may also possess interesting optical properties . The quantum yields and sensitization efficiency of these complexes have been quantified, providing a benchmark for the photophysical behavior of related compounds.

Scientific Research Applications

Organic Electronics and Material Science

4-Carbamoyl-2-fluorobenzoic acid and its derivatives have been explored in the field of organic electronics and material science. For instance, halobenzoic acids, including 4-fluorobenzoic acid, have been utilized to modify poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS), significantly enhancing its conductivity. This modification has facilitated the development of high-efficiency, indium tin oxide (ITO)-free organic solar cells without the need for a hole transport layer, achieving power conversion efficiencies comparable to traditional ITO-based devices (Tan et al., 2016).

Radiolabeling and Imaging

In the realm of radiopharmaceuticals, 4-fluorobenzoic acid and its activated form have been synthesized for use as bifunctional labeling reagents. These compounds have been prepared with high radiochemical yield and reproducibility, demonstrating their potential in the development of radiolabeled compounds for medical imaging and therapy (Mařı́k & Sutcliffe, 2007).

Analytical Chemistry

4-Fluorobenzoic acid has also found applications in analytical chemistry, particularly in the study of redox behaviors and interaction studies involving CuCl2. Such research has provided insights into the electrochemical properties of these compounds and their potential uses in analytical methodologies (Gomaa et al., 2020).

Metal-Organic Frameworks (MOFs)

In the synthesis of metal-organic frameworks (MOFs), derivatives of 4-fluorobenzoic acid have been used to create fluorine-bridged clusters in rare-earth MOFs. This innovative approach has implications for the design and functionalization of MOFs with specific properties for gas storage, catalysis, and more (Vizuet et al., 2021).

Photocatalytic Transformations

Derivatives of 4-fluorobenzoic acid have been utilized in photocatalytic transformations, showcasing the role of such compounds in facilitating organic reactions under light irradiation. This highlights their potential in green chemistry and sustainable chemical processes (Shang et al., 2019).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds such as 4-carboxyphenylboronic acid are known to be involved in various reactions including condensation reactions with stabilizer chains at the surface of polystyrene latex, suzuki coupling reactions, and esterification .

Mode of Action

It is known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 or sn2 pathway, depending on whether they are primary, secondary, or tertiary . These reactions involve the resonance-stabilized carbocation .

Biochemical Pathways

It is known that fluorinated compounds can affect various biochemical pathways, leading to the generation of toxic compounds that are of environmental concern .

Pharmacokinetics

The physicochemical properties of similar fluorinated compounds suggest that they may have high lipophilicity and metabolic stability .

Result of Action

It is known that the biotransformation of organofluorines can yield difficult-to-synthesize products and intermediates, particularly derivatives of biologically active secondary metabolites .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Carbamoyl-2-fluorobenzoic acid . For instance, the rate of reaction of similar compounds can vary due to differences in electronegativity . Moreover, the presence of fluorinated compounds in the environment due to human activities can lead to their interaction with microorganisms, affecting their biotransformation and potential environmental impact .

properties

IUPAC Name |

4-carbamoyl-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO3/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,(H2,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTCHTGPAXWFMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360190 |

Source

|

| Record name | 4-carbamoyl-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Carbamoyl-2-fluorobenzoic acid | |

CAS RN |

799265-47-7 |

Source

|

| Record name | 4-carbamoyl-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1299262.png)

![3-[(2-Furylmethyl)amino]propanenitrile](/img/structure/B1299273.png)

![Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine](/img/structure/B1299282.png)